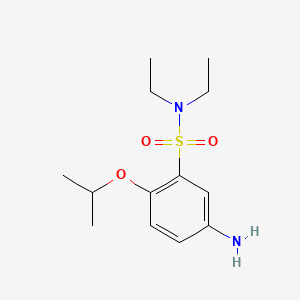
5-amino-N,N-diethyl-2-(propan-2-yloxy)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-N,N-diethyl-2-(propan-2-yloxy)benzene-1-sulfonamide is a versatile chemical compound widely used in scientific research. Its applications span across pharmaceutical development, organic synthesis, and medicinal chemistry studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N,N-diethyl-2-(propan-2-yloxy)benzene-1-sulfonamide typically involves the reaction of 5-amino-2-hydroxybenzenesulfonamide with diethylamine and isopropyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
5-amino-N,N-diethyl-2-(propan-2-yloxy)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The isopropoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Alkyl halides and bases like sodium hydride or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the sulfonamide group.
Substitution: Various alkoxy derivatives depending on the substituent used.
Scientific Research Applications
5-amino-N,N-diethyl-2-(propan-2-yloxy)benzene-1-sulfonamide is extensively used in:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. The isopropoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N,N-diethyl-4-(propan-2-yloxy)benzene-1-sulfonamide
- 4-amino-N,N-diethyl-2-(propan-2-yloxy)benzene-1-sulfonamide
Uniqueness
5-amino-N,N-diethyl-2-(propan-2-yloxy)benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the amino and isopropoxy groups significantly influences its reactivity and interaction with biological targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C13H22N2O3S |
|---|---|
Molecular Weight |
286.39 g/mol |
IUPAC Name |
5-amino-N,N-diethyl-2-propan-2-yloxybenzenesulfonamide |
InChI |
InChI=1S/C13H22N2O3S/c1-5-15(6-2)19(16,17)13-9-11(14)7-8-12(13)18-10(3)4/h7-10H,5-6,14H2,1-4H3 |
InChI Key |
HKZDDLVYQAVVMM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)N)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















